molecular formula C23H16N2O6 B2748748 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide CAS No. 879465-13-1

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide

Cat. No. B2748748
M. Wt: 416.389
InChI Key: WRJSIJFCSTWUNJ-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

A study explored the effects of N-Phenyl-benzamide derivatives, focusing on their corrosion inhibition capabilities for mild steel in acidic environments. The investigation highlighted that the presence of methoxy and nitro substituents significantly impacts the corrosion inhibition efficiency. Methoxy groups enhance while nitro groups decrease the efficiency. These findings suggest that compounds like N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide could be studied for their potential as corrosion inhibitors due to their structural features (Mishra et al., 2018).

Antibacterial Activity

Research on 4-hydroxy-chromen-2-one derivatives reported the synthesis and antibacterial activity of similar compounds. These studies underscore the potential of chromen-2-one derivatives in developing antibacterial agents, suggesting that N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide could exhibit antibacterial properties worth investigating (Behrami & Dobroshi, 2019).

Synthesis of Warfarin Analogues

Another study focused on the use of chromen-2-one derivatives in the synthesis of Warfarin and its analogues. This research indicates the potential of such compounds in medicinal chemistry, especially in the synthesis of anticoagulant medications (Alonzi et al., 2014).

Photoreactive Polymers

A novel cationic polymer based on a related structural motif demonstrated the ability to switch from a cationic to a zwitterionic form upon light irradiation. This property was utilized for DNA condensation and release, as well as switching antibacterial activity, highlighting the potential of similar compounds in developing responsive materials for biomedical applications (Sobolčiak et al., 2013).

Antioxidant Properties

The antioxidant activities of 4-hydroxycoumarin derivatives were investigated, demonstrating that these compounds have significant potential in scavenging free radicals. This suggests that structurally related compounds could be explored for their antioxidant capacities (Stanchev et al., 2009).

properties

IUPAC Name

N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-17-9-5-6-14(13-17)20-21(26)18-10-2-3-11-19(18)31-23(20)24-22(27)15-7-4-8-16(12-15)25(28)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJSIJFCSTWUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide

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